7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide 7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527711
InChI: InChI=1S/C19H18N6OS/c1-10-7-12(3)14(8-11(10)2)15-9-27-19(21-15)23-17(26)16-22-18-20-6-5-13(4)25(18)24-16/h5-9H,1-4H3,(H,21,23,26)
SMILES:
Molecular Formula: C19H18N6OS
Molecular Weight: 378.5 g/mol

7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

CAS No.:

Cat. No.: VC14527711

Molecular Formula: C19H18N6OS

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide -

Specification

Molecular Formula C19H18N6OS
Molecular Weight 378.5 g/mol
IUPAC Name 7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C19H18N6OS/c1-10-7-12(3)14(8-11(10)2)15-9-27-19(21-15)23-17(26)16-22-18-20-6-5-13(4)25(18)24-16/h5-9H,1-4H3,(H,21,23,26)
Standard InChI Key LTMDOLCEUQIUFZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=NC2=NC(=NN12)C(=O)NC3=NC(=CS3)C4=C(C=C(C(=C4)C)C)C

Introduction

Synthesis Methods

The synthesis of 7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]- triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. Common methods include:

  • Step 1: Formation of the triazolo-pyrimidine core.

  • Step 2: Introduction of the thiazole moiety.

  • Step 3: Substitution with the trimethylphenyl group.

Monitoring through techniques such as Thin Layer Chromatography (TLC) is crucial to ensure complete reaction and product isolation. The final product is typically purified by recrystallization from suitable solvents.

Potential Biological Activities

Studies suggest that compounds like 7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]- triazolo[1,5-a]pyrimidine-2-carboxamide may exhibit antiproliferative activity against various cancer cell lines. This activity is thought to be mediated by mechanisms such as inducing DNA damage or modulating signaling pathways.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared Spectroscopy (IR) are used to confirm functional group transformations and structural integrity. These methods provide valuable insights into the chemical properties and potential applications of the compound.

Potential Applications

Given its complex structure and potential biological activities, 7-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]- triazolo[1,5-a]pyrimidine-2-carboxamide has potential applications in pharmaceuticals, particularly in the development of anticancer drugs.

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